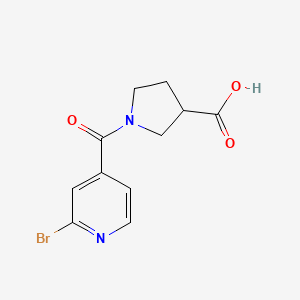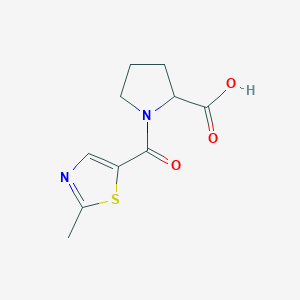![molecular formula C11H16N2O3S B6629558 (2S)-4-methyl-2-[(2-methyl-1,3-thiazole-5-carbonyl)amino]pentanoic acid](/img/structure/B6629558.png)
(2S)-4-methyl-2-[(2-methyl-1,3-thiazole-5-carbonyl)amino]pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-4-methyl-2-[(2-methyl-1,3-thiazole-5-carbonyl)amino]pentanoic acid is an organic compound with a complex structure that includes a thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-methyl-2-[(2-methyl-1,3-thiazole-5-carbonyl)amino]pentanoic acid typically involves multiple steps. One common method includes the condensation of an amide with formaldehyde, followed by the formation of an anhydride, which then reacts with an amine to yield the target compound. Another method involves the hydrogenation of 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The process typically involves the use of catalysts to enhance reaction rates and yields.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-4-methyl-2-[(2-methyl-1,3-thiazole-5-carbonyl)amino]pentanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens, nucleophiles, and various catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated compounds and other derivatives.
Applications De Recherche Scientifique
(2S)-4-methyl-2-[(2-methyl-1,3-thiazole-5-carbonyl)amino]pentanoic acid has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of (2S)-4-methyl-2-[(2-methyl-1,3-thiazole-5-carbonyl)amino]pentanoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring in its structure is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of microbial growth and modulation of immune responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid: This compound shares a similar thiazole ring structure but differs in its functional groups.
2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid: Another similar compound with slight variations in its molecular structure.
Uniqueness
(2S)-4-methyl-2-[(2-methyl-1,3-thiazole-5-carbonyl)amino]pentanoic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
(2S)-4-methyl-2-[(2-methyl-1,3-thiazole-5-carbonyl)amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-6(2)4-8(11(15)16)13-10(14)9-5-12-7(3)17-9/h5-6,8H,4H2,1-3H3,(H,13,14)(H,15,16)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEQFJNMTXLTHEL-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)C(=O)NC(CC(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(S1)C(=O)N[C@@H](CC(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)morpholine-3-carboxylic acid](/img/structure/B6629488.png)
![3-[(2-Iodo-3-methylbenzoyl)-methylamino]propanoic acid](/img/structure/B6629490.png)
![4-[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]-2-fluorobenzoic acid](/img/structure/B6629493.png)
![4-[(5-Chlorothiophene-2-carbonyl)amino]-2-fluorobenzoic acid](/img/structure/B6629497.png)
![2-Fluoro-4-[[2-(2-methyl-1,3-thiazol-4-yl)acetyl]amino]benzoic acid](/img/structure/B6629509.png)
![N-[2-(cycloheptylamino)ethyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B6629513.png)
![3-[(2-Chloro-1,3-thiazol-5-yl)methylsulfanyl]butan-2-ol](/img/structure/B6629522.png)

![2-(4-bromophenoxy)-N-[2-(hydroxymethyl)cyclohexyl]propanamide](/img/structure/B6629540.png)


![2-[(2-Fluoropyridine-4-carbonyl)amino]-3-methylbutanoic acid](/img/structure/B6629556.png)
![(2R)-2-[(2-fluoro-4-methoxybenzoyl)amino]-4-methylpentanoic acid](/img/structure/B6629559.png)
![(2R)-2-[[2-(oxan-2-yl)acetyl]amino]-3-phenylpropanoic acid](/img/structure/B6629568.png)
